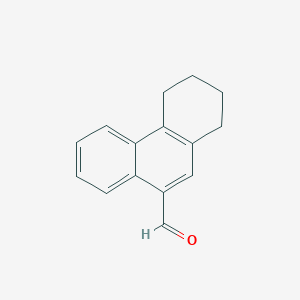
1,2,3,4-Tetrahydro-9-phenanthrenecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde is an organic compound with the molecular formula C15H14O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde can be synthesized through several methods. One common approach involves the reduction of 9-phenanthrenecarboxylic acid to 1,2,3,4-tetrahydro-9-phenanthrenecarboxylic acid, followed by oxidation to the corresponding aldehyde. The reduction step typically employs hydrogenation over a palladium catalyst, while the oxidation step can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 1,2,3,4-tetrahydro-9-phenanthrenecarboxylic acid.
Reduction: 1,2,3,4-tetrahydro-9-phenanthrenemethanol.
Substitution: Various substituted phenanthrene derivatives, depending on the substituent introduced.
Scientific Research Applications
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The polycyclic aromatic structure may also enable interactions with DNA or other cellular components, contributing to its biological effects.
Comparison with Similar Compounds
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde can be compared with other similar compounds, such as:
Phenanthrene: The parent hydrocarbon, lacking the aldehyde group and tetrahydro modification.
9-phenanthrenecarboxaldehyde: Similar structure but without the tetrahydro modification.
1,2,3,4-tetrahydro-9-phenanthrenemethanol: The reduced alcohol form of the aldehyde.
Uniqueness
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde is unique due to the presence of both the tetrahydro modification and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrophenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C15H14O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
WTRORBBEISGIGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)
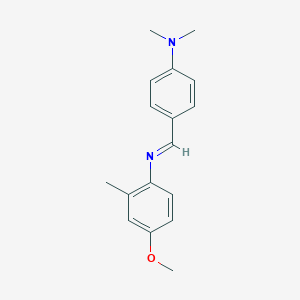
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)


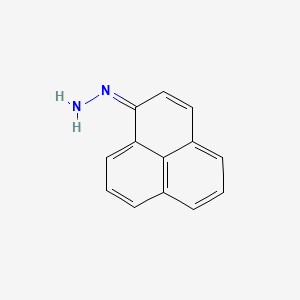

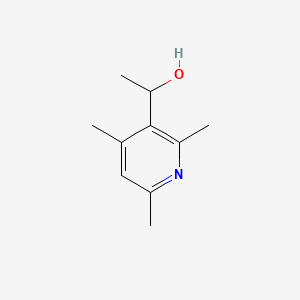
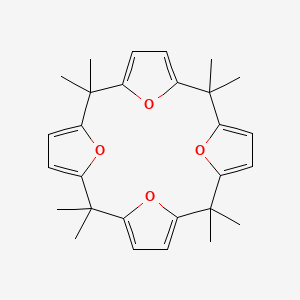
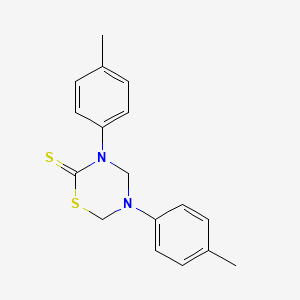


![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)
